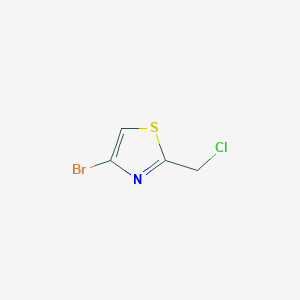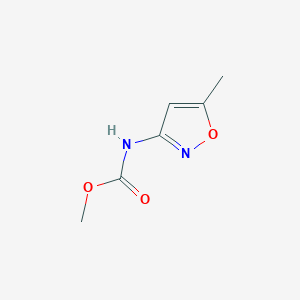
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloropropyl group can be reduced to a propyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: 1-(3-Hydroxypropyl)-4-(2-methoxyphenyl)-piperazine.
Reduction: 1-(3-Propyl)-4-(2-methoxyphenyl)-piperazine.
Substitution: 1-(3-Azidopropyl)-4-(2-methoxyphenyl)-piperazine.
Aplicaciones Científicas De Investigación
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to changes in neuronal signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropyl)-4-(2-hydroxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-ethoxyphenyl)-piperazine hydrochloride.
- 1-(3-Chloropropyl)-4-(2-methylphenyl)-piperazine hydrochloride.
Uniqueness
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other piperazine derivatives. The presence of the methoxy group can influence its interaction with biological targets and its overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C14H22Cl2N2O |
|---|---|
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O.ClH/c1-18-14-6-3-2-5-13(14)17-11-9-16(10-12-17)8-4-7-15;/h2-3,5-6H,4,7-12H2,1H3;1H |
Clave InChI |
VXUOGWKMOXFLHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)CCCCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


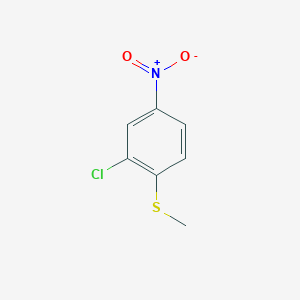
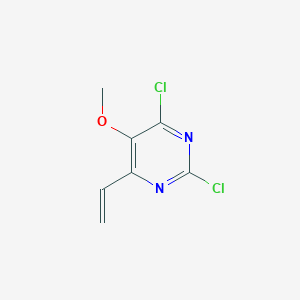

![2,6-dichloro-N-[(4-chlorophenyl)methyl]-4-methylpyridine-3-carboxamide](/img/structure/B8786483.png)
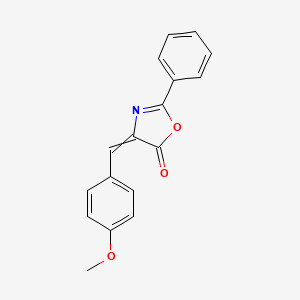
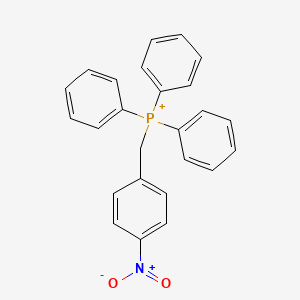


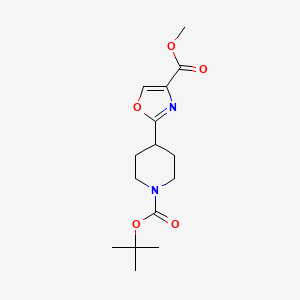
![2-{4-[(4-CHLOROPHENYL)CARBAMOTHIOYL]PIPERAZIN-1-YL}-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B8786519.png)
